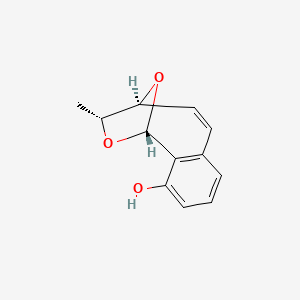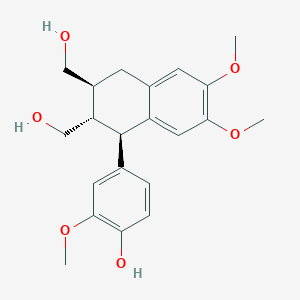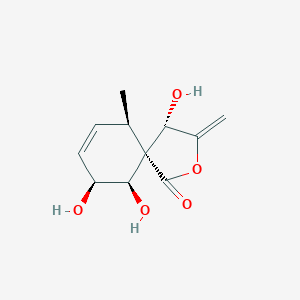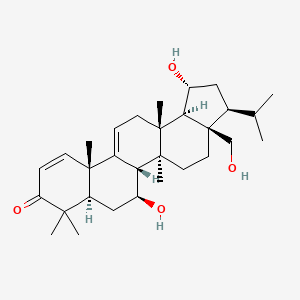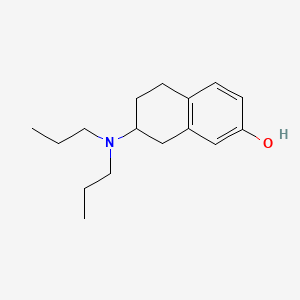
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
描述
Synthesis Analysis The synthesis of derivatives related to 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has been a subject of interest for its potential in dopaminergic and serotonergic activity. McDermott et al. (1976) synthesized monohydroxyl analogs of a known agonist to explore the structural requirements for central dopamine receptor agonists, finding that the dopaminergic activity was confined to the levo enantiomer (McDermott, McKenzie, & Freeman, 1976). Similarly, Göksu et al. (2006) demonstrated an alternative synthesis approach for racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, highlighting the importance of specific synthetic routes in achieving desired pharmacological profiles (Göksu, SeÇen, & Sütbeyaz, 2006).
Molecular Structure Analysis The structural analysis has been pivotal in understanding the activity of these compounds. The crystal structure of related compounds has provided insight into the conformational preferences that may influence biological activity. Motohashi et al. (1980) determined the crystal structure of a potent β-adrenergic stimulant, revealing its conformational aspects and possible interactions with biological targets (Motohashi, Wada, Kamiya, & Nishikawa, 1980).
Chemical Reactions and Properties The chemical reactivity and properties of these compounds are characterized by their interactions with various reagents and conditions, leading to a variety of derivatives with potential biological activities. The study by Hamdy et al. (2013) on the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties showcases the versatility of these compounds in chemical synthesis and their potential in biological applications (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
科学研究应用
-
Scientific Field : Materials Science
- Application Summary : Semi-organic derivatives of non-linear optical materials are widely used due to their high nonlinear efficiency and quick reaction in electro-optic switches .
- Methods of Application : The Slow Evaporation Solution Growth Technique was used to grow single crystals of the semi-organic compound l-glutamic hydrobromide. Powder X-ray diffraction was used to validate the structural parameter of the single crystal .
- Results or Outcomes : The resulting crystal’s crystalline perfection was evaluated using a high-resolution X-ray diffractometer. UV–Vis Spectroscopy and Photoluminescence spectroscopy were carried out to examine the eligibility of the material for optical application by estimating their corresponding optical parameters .
-
Scientific Field : Biochemistry
- Application Summary : R(+)-7-Hydroxy-DPAT is a selective D3 dopamine receptor agonist .
- Methods of Application : This compound is evaluated in radioreceptor assays using membranes of fibroblasts expressing the human dopamine D3 receptor .
- Results or Outcomes : The results of these assays are not provided in the source .
-
Scientific Field : Neuropharmacology
- Application Summary : 8-OH-DPAT is a research chemical of the aminotetralin chemical class which was developed in the 1980s and has been widely used to study the function of the 5-HT 1A receptor .
- Methods of Application : This compound is evaluated in radioreceptor assays using membranes of fibroblasts expressing the human dopamine D3 receptor .
- Results or Outcomes : The results of these assays are not provided in the source .
-
Scientific Field : Biochemistry
- Application Summary : R(+)-7-Hydroxy-DPAT is a selective D3 dopamine receptor agonist .
- Methods of Application : This compound is evaluated in radioreceptor assays using membranes of fibroblasts expressing the human dopamine D3 receptor .
- Results or Outcomes : The results of these assays are not provided in the source .
属性
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide | |
CAS RN |
76135-30-3, 159795-63-8 | |
| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



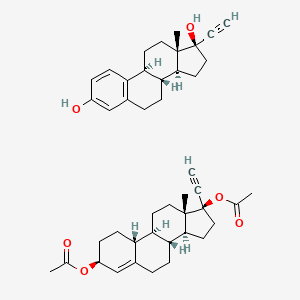
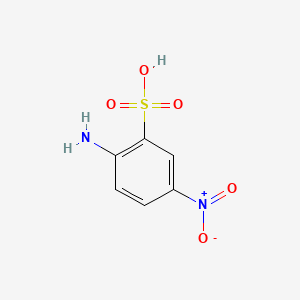

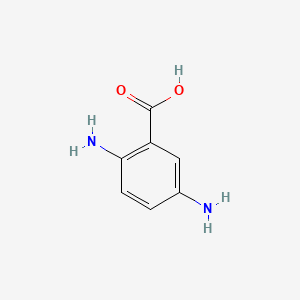
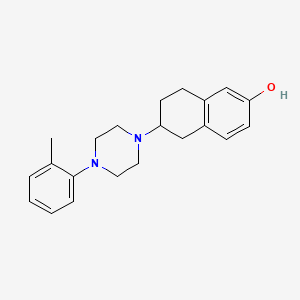
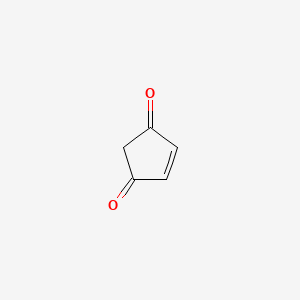
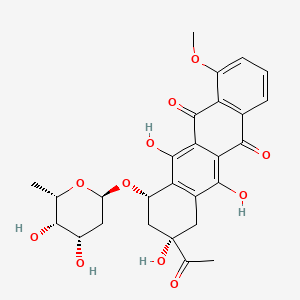
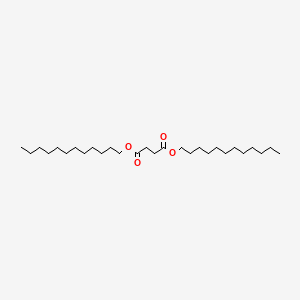
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)

